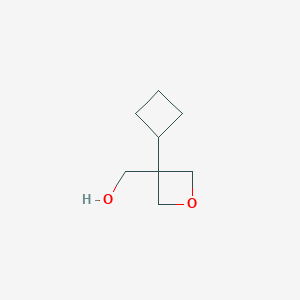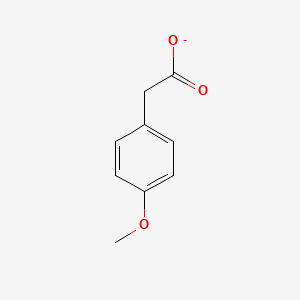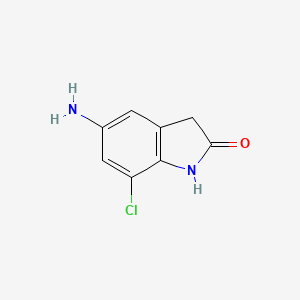![molecular formula C8H12N2O2 B8689586 (9aS)-octahydro-1H-pyrido[1,2-a]pyrazine-1,4-dione](/img/structure/B8689586.png)
(9aS)-octahydro-1H-pyrido[1,2-a]pyrazine-1,4-dione
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Overview
Description
(9aS)-octahydro-1H-pyrido[1,2-a]pyrazine-1,4-dione is a heterocyclic compound that features a fused ring system containing nitrogen atoms
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of (9aS)-octahydro-1H-pyrido[1,2-a]pyrazine-1,4-dione typically involves multi-step processes starting from readily available precursors. One common method involves the cyclization of appropriate diamines with diketones under acidic or basic conditions. The reaction conditions often require careful control of temperature and pH to ensure the desired product is obtained with high yield and purity .
Industrial Production Methods
In industrial settings, the production of this compound may involve catalytic processes to enhance efficiency and selectivity. Catalysts such as Raney nickel or palladium on carbon are often employed to facilitate the cyclization reactions. The use of continuous flow reactors can also improve the scalability of the synthesis .
Chemical Reactions Analysis
Types of Reactions
(9aS)-octahydro-1H-pyrido[1,2-a]pyrazine-1,4-dione undergoes various chemical reactions, including:
Oxidation: The compound can be oxidized to form corresponding oxo derivatives.
Reduction: Reduction reactions can yield partially or fully hydrogenated derivatives.
Substitution: Nucleophilic substitution reactions can introduce various functional groups onto the pyrazine ring
Common Reagents and Conditions
Oxidation: Common oxidizing agents include potassium permanganate and chromium trioxide.
Reduction: Hydrogen gas in the presence of a palladium catalyst is frequently used.
Substitution: Reagents such as alkyl halides and acyl chlorides are used under basic conditions
Major Products
The major products formed from these reactions include various substituted pyrazines and hydrogenated derivatives, which can be further functionalized for specific applications .
Scientific Research Applications
(9aS)-octahydro-1H-pyrido[1,2-a]pyrazine-1,4-dione has a wide range of applications in scientific research:
Chemistry: It serves as a building block for the synthesis of more complex heterocyclic compounds.
Industry: It is used in the development of materials with unique electronic and photophysical properties.
Mechanism of Action
The mechanism by which (9aS)-octahydro-1H-pyrido[1,2-a]pyrazine-1,4-dione exerts its effects is often related to its ability to interact with biological macromolecules. The compound can bind to specific enzymes or receptors, modulating their activity. For example, it may inhibit enzyme activity by forming stable complexes with the active site, thereby preventing substrate binding .
Comparison with Similar Compounds
Similar Compounds
Pyridazine: Another nitrogen-containing heterocycle with similar biological activities.
Pyrimidine: Known for its role in nucleic acids and various pharmaceuticals.
Pyrazine: Shares structural similarities and is used in flavoring and fragrance industries
Uniqueness
(9aS)-octahydro-1H-pyrido[1,2-a]pyrazine-1,4-dione is unique due to its fused ring system, which imparts distinct electronic and steric properties. These properties make it a versatile scaffold for the development of new compounds with tailored biological and physical characteristics .
Properties
Molecular Formula |
C8H12N2O2 |
|---|---|
Molecular Weight |
168.19 g/mol |
IUPAC Name |
(9aS)-3,6,7,8,9,9a-hexahydro-2H-pyrido[1,2-a]pyrazine-1,4-dione |
InChI |
InChI=1S/C8H12N2O2/c11-7-5-9-8(12)6-3-1-2-4-10(6)7/h6H,1-5H2,(H,9,12)/t6-/m0/s1 |
InChI Key |
YXBLPNSWHUPKPH-LURJTMIESA-N |
Isomeric SMILES |
C1CCN2[C@@H](C1)C(=O)NCC2=O |
Canonical SMILES |
C1CCN2C(C1)C(=O)NCC2=O |
Origin of Product |
United States |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.


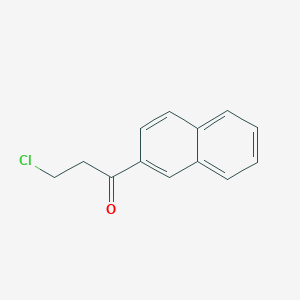
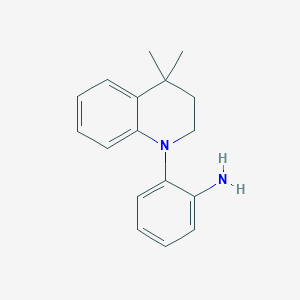
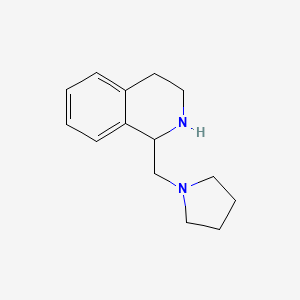
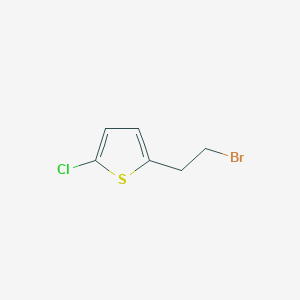
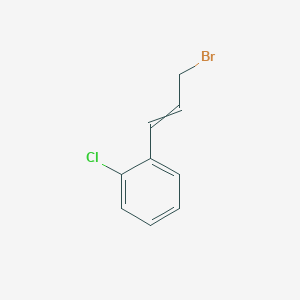
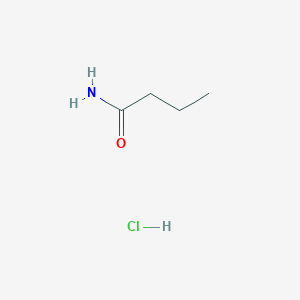
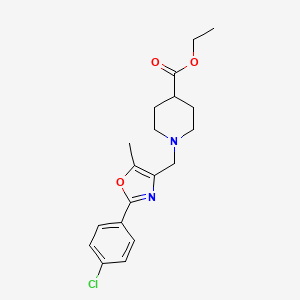
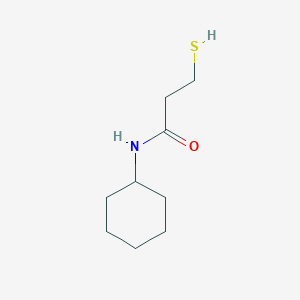
![8-CHLORO-3-(METHYLSULFANYL)IMIDAZO[1,5-A]PYRAZINE](/img/structure/B8689567.png)

